N-(2,4-dimethylphenyl)-2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonamide group, a pyridazine ring, and multiple methyl groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHYLPHENYL)-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the sulfonamide group. Common synthetic routes may involve:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHYLPHENYL)-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(2,4-DIMETHYLPHENYL)-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular interactions would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-pyrimidine-amine: Known for its use in anticancer drugs.
Imatinib mesylate: A pyridine-pyrimidine based piperazine derivative used as an antitumor drug.
Uniqueness
N-(2,4-DIMETHYLPHENYL)-2,3-DIMETHYL-5-(6-OXO-1,6-DIHYDROPYRIDAZIN-3-YL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H21N3O3S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2,3-dimethyl-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c1-12-5-6-17(14(3)9-12)23-27(25,26)19-11-16(10-13(2)15(19)4)18-7-8-20(24)22-21-18/h5-11,23H,1-4H3,(H,22,24) |
InChI Key |
KBWSYFUOXOUMML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C(=CC(=C2)C3=NNC(=O)C=C3)C)C)C |
Origin of Product |
United States |
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